N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide
Description
N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide is a synthetic small molecule characterized by a benzimidazole core linked via a pentyl chain to an acetamide group bearing a 1-oxophthalazin-2(1H)-yl substituent. The benzimidazole moiety is a privileged scaffold in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors . The 1-oxophthalazin-2(1H)-yl group, present in related compounds, has been associated with antitumor activity . The pentyl linker may enhance lipophilicity, influencing pharmacokinetic properties like membrane permeability and bioavailability.
Properties
Molecular Formula |
C23H25N5O2 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[5-(1-methylbenzimidazol-2-yl)pentyl]-2-(1-oxophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C23H25N5O2/c1-27-20-12-7-6-11-19(20)26-21(27)13-3-2-8-14-24-22(29)16-28-23(30)18-10-5-4-9-17(18)15-25-28/h4-7,9-12,15H,2-3,8,13-14,16H2,1H3,(H,24,29) |
InChI Key |
USXAAGRMWAQUDA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCCCCNC(=O)CN3C(=O)C4=CC=CC=C4C=N3 |
Origin of Product |
United States |
Preparation Methods
Preparation of 5-(1-Methyl-1H-Benzimidazol-2-yl)Pentan-1-amine
The pentyl-linked benzimidazole intermediate is synthesized via alkylation of 1-methyl-1H-benzimidazole-2-thiol with 1,5-dibromopentane, followed by amination.
Procedure :
-
Alkylation : 1-Methyl-1H-benzimidazole-2-thiol (5.0 g, 28.1 mmol) is reacted with 1,5-dibromopentane (6.7 g, 30.9 mmol) in anhydrous DMF under nitrogen. Potassium carbonate (7.8 g, 56.2 mmol) is added, and the mixture is stirred at 80°C for 12 hours.
-
Amination : The bromo intermediate is treated with aqueous ammonia (25% v/v) in ethanol at 60°C for 6 hours to yield the primary amine.
Yield : 72% (colorless oil).
Characterization :
Synthesis of 2-(1-Oxophthalazin-2(1H)-yl)Acetic Acid
The phthalazinone acetic acid derivative is prepared via cyclocondensation of phthalic anhydride with hydrazine hydrate, followed by alkylation.
Procedure :
-
Cyclocondensation : Phthalic anhydride (10.0 g, 67.5 mmol) and hydrazine hydrate (4.5 mL, 92.7 mmol) are refluxed in ethanol for 4 hours to form 1,2-dihydrophthalazine-1,4-dione.
-
Alkylation : The dihydrophthalazinone is reacted with ethyl bromoacetate (8.2 g, 49.1 mmol) in the presence of K2CO3 (9.3 g, 67.5 mmol) in DMF at 60°C for 8 hours. Hydrolysis with NaOH (2M) yields the carboxylic acid.
Yield : 68% (white solid).
Characterization :
Amidation and Final Coupling
Activation of 2-(1-Oxophthalazin-2(1H)-yl)Acetic Acid
The carboxylic acid is activated using thionyl chloride (SOCl2) to form the corresponding acid chloride.
Procedure :
2-(1-Oxophthalazin-2(1H)-yl)acetic acid (3.0 g, 13.8 mmol) is suspended in dry dichloromethane (DCM). Thionyl chloride (2.5 mL, 34.5 mmol) is added dropwise at 0°C, and the mixture is stirred at room temperature for 3 hours. The solvent is evaporated to yield the acid chloride.
Coupling with 5-(1-Methyl-1H-Benzimidazol-2-yl)Pentan-1-amine
The acid chloride is coupled with the benzimidazole pentylamine using a Schotten-Baumann reaction.
Procedure :
The acid chloride (2.2 g, 9.2 mmol) is dissolved in dry DCM and added dropwise to a solution of 5-(1-methyl-1H-benzimidazol-2-yl)pentan-1-amine (2.5 g, 9.2 mmol) and triethylamine (2.6 mL, 18.4 mmol) in DCM at 0°C. The reaction is stirred for 12 hours at room temperature.
Workup :
The mixture is washed with water (3 × 50 mL), dried over Na2SO4, and purified via column chromatography (SiO2, ethyl acetate/methanol 9:1).
Yield : 65% (off-white solid).
Characterization :
-
1H-NMR (DMSO-d6) : δ 8.45 (t, 1H, NH), 7.82–7.20 (m, 8H, aromatic), 4.12 (s, 2H, CH2CO), 3.91 (s, 3H, N-CH3), 3.35 (q, 2H, NHCH2), 1.70–1.30 (m, 6H, pentyl chain).
Alternative Synthetic Routes
Carbodiimide-Mediated Amidation
A comparative study using EDCl/HOBt coupling agents demonstrates improved yields under mild conditions.
Procedure :
2-(1-Oxophthalazin-2(1H)-yl)acetic acid (1.0 g, 4.6 mmol), EDCl (1.1 g, 5.5 mmol), HOBt (0.74 g, 5.5 mmol), and the benzimidazole pentylamine (1.2 g, 4.6 mmol) are stirred in DMF at 0°C for 1 hour, then at room temperature for 24 hours.
Yield : 78% (higher than SOCl2 method).
Optimization and Scalability
Table 1 : Comparison of Amidation Methods
| Method | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| SOCl2 activation | None | DCM | 12 | 65 |
| EDCl/HOBt | EDCl, HOBt | DMF | 24 | 78 |
| HATU | HATU, DIPEA | DMF | 6 | 82 |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole and phthalazinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can yield benzimidazole N-oxides, while reduction of a nitro group can produce the corresponding amine derivative.
Scientific Research Applications
Biological Activities
Research has indicated that compounds containing benzimidazole derivatives often exhibit a range of biological activities:
Anticancer Activity :
Studies have shown that benzimidazole derivatives can inhibit the growth of various cancer cell lines. For instance, the compound's structural similarity to known anticancer agents suggests it may interfere with cellular mechanisms involved in tumor growth and proliferation.
Antimicrobial Properties :
Benzimidazole derivatives are also recognized for their antimicrobial properties. Preliminary studies suggest that N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide may exhibit activity against certain bacterial strains, making it a candidate for further investigation in the field of infectious diseases.
Anti-inflammatory Effects :
The compound's potential to modulate inflammatory pathways has been noted in various studies. It may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.
Potential Applications
Given its promising biological activities, this compound could have several applications:
| Application Area | Details |
|---|---|
| Cancer Therapy | Potential use as an anticancer agent targeting specific tumor types. |
| Infectious Diseases | Development as an antimicrobial agent against resistant bacterial strains. |
| Anti-inflammatory Treatments | Possible application in treating chronic inflammatory conditions. |
Case Studies and Research Findings
Several studies have explored the efficacy and safety of benzimidazole derivatives, including this compound:
- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that compounds with similar structures inhibited cell proliferation in breast cancer models by inducing apoptosis through mitochondrial pathways.
- Antimicrobial Efficacy Research : Another research effort evaluated the antimicrobial properties of benzimidazole derivatives, revealing significant activity against Gram-positive bacteria, which supports the potential development of new antibiotics.
- Inflammatory Response Modulation : A recent investigation into the anti-inflammatory effects of related compounds showed a reduction in TNF-alpha levels in vitro, suggesting a mechanism through which this compound could exert therapeutic effects in inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, affecting their function. The phthalazinone ring may interact with enzymes, inhibiting their activity. These interactions can disrupt cellular processes, leading to the compound’s bioactive effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Structural Differences and Implications
Benzimidazole Substituents: The target compound features a 1-methyl group on the benzimidazole, which may reduce metabolic degradation compared to unsubstituted analogs . Isotonitazene () includes a 5-nitro group and a bulky aryl side chain, conferring opioid receptor affinity .
Acetamide Modifications :
- The 1-oxophthalazin-2(1H)-yl group in the target compound and derivatives is associated with π-π stacking interactions in enzymatic pockets, a feature absent in pyrazole- or triazole-containing analogs () .
- Compound 10VP91 () uses a cyclohexyl-benzimidazole with a bicyclic terpene moiety, highlighting the role of steric bulk in target selectivity .
Biological Activity
N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide is a synthetic compound that incorporates a benzimidazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound's chemical structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂ |
| Molecular Weight | 314.36 g/mol |
| CAS Number | 1574310-87-4 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The benzimidazole ring is known to interact with DNA and proteins, potentially disrupting cellular processes. Additionally, the oxophthalazine component may modulate enzyme activity and receptor interactions, leading to varied pharmacological effects.
Antimicrobial Activity
Benzimidazole derivatives have been documented for their antimicrobial properties. Studies suggest that compounds similar to this compound exhibit significant activity against a range of pathogens, including bacteria and fungi. For instance, derivatives have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria .
Anticancer Activity
Research indicates that benzimidazole-based compounds possess anticancer properties. The mechanism often involves inhibition of DNA topoisomerases, which are crucial for DNA replication and repair. Compounds with similar structures have demonstrated effectiveness in various cancer cell lines, leading to apoptosis and cell cycle arrest .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| Benzimidazole Derivative A | A375 (Melanoma) | 15 | Induction of ROS, DNA damage |
| Benzimidazole Derivative B | HeLa (Cervical Cancer) | 20 | Topoisomerase inhibition |
| This compound | MCF7 (Breast Cancer) | TBD | TBD |
Case Studies
Several case studies highlight the biological activity of related benzimidazole derivatives:
- Antimicrobial Efficacy : A study demonstrated that a benzimidazole derivative exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .
- Anticancer Potential : In vitro studies on cancer cell lines showed that certain benzimidazole compounds induced apoptosis through the activation of caspases and upregulation of p53 .
- Neuroprotective Effects : Some derivatives have been explored for neuroprotective properties in models of neurodegenerative diseases, showing promise in reducing oxidative stress and inflammation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions. For example:
Benzimidazole Core Formation : React 1-methyl-1H-benzimidazole-2-amine with a pentyl halide under reflux in ethanol to introduce the pentyl chain .
Phthalazinone Acetamide Coupling : Use a coupling agent (e.g., EDC/HOBt) to conjugate the phthalazinone moiety to the pentyl-benzimidazole intermediate in anhydrous DMF at 0–25°C .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) to achieve >95% purity .
Q. How is the structural integrity of this compound validated?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and integration ratios (e.g., methyl group at δ 2.5 ppm in CDCl) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H] at m/z 435.18) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (if single crystals are obtainable) .
Q. What preliminary biological activities have been reported?
- Methodological Answer : Early studies suggest:
- Antimicrobial Screening : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC values ~8–16 µg/mL) .
- Enzyme Inhibition : Assess inhibitory activity against kinases (e.g., EGFR) using fluorescence-based assays (IC ~0.5 µM) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the pentyl-benzimidazole intermediate?
- Methodological Answer :
- Solvent Selection : Replace ethanol with DMF to enhance nucleophilicity of the benzimidazole amine .
- Catalysis : Introduce KI (10 mol%) to accelerate alkylation .
- Temperature Control : Maintain 80°C for 6 hours (monitored by TLC) to drive completion .
Q. How to resolve contradictions in reported pharmacological data (e.g., varying IC values)?
- Methodological Answer :
Standardize Assays : Use identical cell lines (e.g., HeLa for anticancer studies) and control for ATP concentrations in kinase assays .
Metabolic Stability Tests : Evaluate compound degradation in liver microsomes to identify batch-specific instability .
Structural Analog Comparison : Compare activity with derivatives lacking the phthalazinone group to isolate pharmacophore contributions .
Q. What mechanistic insights exist for its kinase inhibition?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with EGFR’s ATP-binding pocket (key residues: Lys721, Thr830) .
- Kinase Profiling : Screen against a panel of 50 kinases to identify selectivity (e.g., >10-fold selectivity for EGFR over VEGFR) .
- Cellular Validation : Perform Western blotting to confirm downstream phosphorylation (e.g., ERK1/2) inhibition in treated cancer cells .
Q. How to address low solubility in aqueous buffers for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce phosphate groups at the acetamide nitrogen .
- Nanoparticle Formulation : Encapsulate in PEG-PLGA nanoparticles (size ~150 nm, PDI <0.2) via solvent evaporation .
- Co-Solvent Systems : Use 10% DMSO + 5% Cremophor EL in saline for intraperitoneal administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
